molecular formula C12H9F3N4O2 B12451301 N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12451301
M. Wt: 298.22 g/mol
InChI Key: VVUNLJZGUCGTPX-UHFFFAOYSA-N
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Description

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a suitable palladium catalyst.

    Incorporation of the Glycine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings can be replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, appropriate solvents, and catalysts.

    Coupling: Palladium catalysts, boronic acid derivatives, suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug discovery and development, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

Properties

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

2-[[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(7-1-3-16-4-2-7)18-11(19-9)17-6-10(20)21/h1-5H,6H2,(H,20,21)(H,17,18,19)

InChI Key

VVUNLJZGUCGTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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